Trimethyltetradecylammonium isopropyl sulphate
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Overview
Description
Trimethyltetradecylammonium isopropyl sulphate is a quaternary ammonium compound with the molecular formula C20H45NO4S . It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyltetradecylammonium isopropyl sulphate typically involves the quaternization of tetradecylamine with methyl iodide, followed by the reaction with isopropyl sulphate. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of tetradecylamine and methyl iodide.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: The final product is purified using techniques such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyltetradecylammonium isopropyl sulphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield corresponding halide salts.
Scientific Research Applications
Trimethyltetradecylammonium isopropyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism by which trimethyltetradecylammonium isopropyl sulphate exerts its effects involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This action is particularly useful in applications requiring cell disruption or emulsification.
Comparison with Similar Compounds
Similar Compounds
- Trimethyltetradecylammonium hydrogen sulfate
- Tetradecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyltetradecylammonium isopropyl sulphate is unique due to its specific combination of the quaternary ammonium group with the isopropyl sulphate moiety. This combination enhances its solubility and effectiveness as a surfactant compared to similar compounds.
Properties
CAS No. |
78480-20-3 |
---|---|
Molecular Formula |
C20H45NO4S |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
propan-2-yl sulfate;trimethyl(tetradecyl)azanium |
InChI |
InChI=1S/C17H38N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-3(2)7-8(4,5)6/h5-17H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI Key |
XGMAZIKKMZJPKT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
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